![molecular formula C19H35N3O3 B14780435 tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate](/img/structure/B14780435.png)
tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a cyclopropylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclohexylamine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate is used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds include other carbamates and cyclohexyl derivatives. Compared to these, tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Some similar compounds are:
- tert-butyl carbamate
- cyclohexylamine derivatives
- other substituted carbamates .
This compound’s unique combination of functional groups makes it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C19H35N3O3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate |
InChI |
InChI=1S/C19H35N3O3/c1-12(2)16(20)17(23)22(15-10-11-15)14-8-6-13(7-9-14)21-18(24)25-19(3,4)5/h12-16H,6-11,20H2,1-5H3,(H,21,24) |
InChI Key |
QDUQAVLNYLEXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
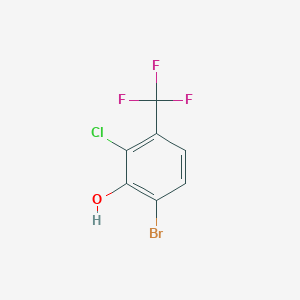
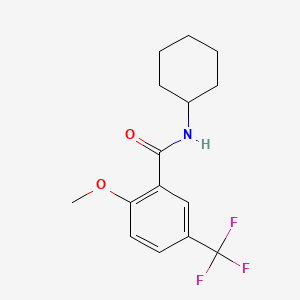
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide](/img/structure/B14780367.png)
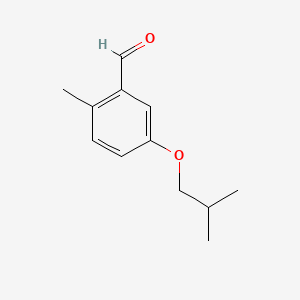
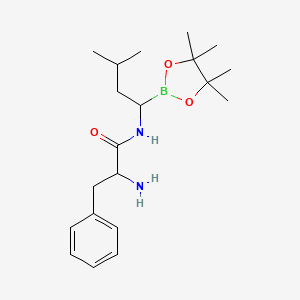
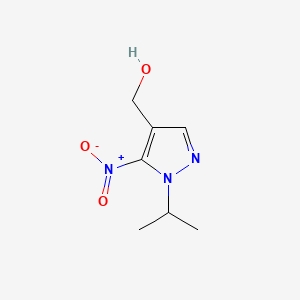
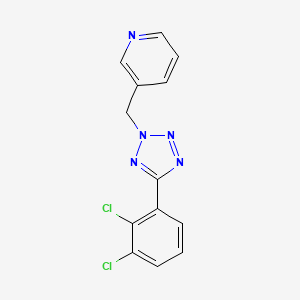


![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)
![Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)
![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)
![Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane](/img/structure/B14780413.png)
